
Neuraminidase-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-13 is a compound that functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses, and it plays a crucial role in the virus’s ability to spread from one cell to another. By inhibiting this enzyme, this compound can help prevent the spread of the influenza virus, making it a valuable tool in the treatment and prevention of influenza infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Neuraminidase-IN-13 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Neuraminidase-IN-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methods for neuraminidase inhibitors.
Biology: It is used to investigate the role of neuraminidase in viral replication and to study the interactions between the enzyme and its inhibitors.
Medicine: It is used in the development of antiviral drugs for the treatment and prevention of influenza infections.
Industry: It is used in the production of diagnostic kits and research reagents for studying influenza viruses.
Mechanism of Action
Neuraminidase-IN-13 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby preventing the enzyme from cleaving sialic acid residues on the surface of host cells. This inhibition blocks the release of newly formed viral particles from infected cells, thereby preventing the spread of the virus to other cells . The molecular targets and pathways involved in this mechanism include the neuraminidase enzyme and the sialic acid residues on host cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Neuraminidase-IN-13 include:
Oseltamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Zanamivir: A neuraminidase inhibitor that is administered via inhalation for the treatment of influenza.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the neuraminidase enzyme. Compared to other neuraminidase inhibitors, it may offer advantages in terms of efficacy, safety, and resistance profiles .
Properties
Molecular Formula |
C13H13F7N4O7 |
|---|---|
Molecular Weight |
470.25 g/mol |
IUPAC Name |
(2R,3R,4S)-4-azido-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H13F7N4O7/c14-11(15,12(16,17)13(18,19)20)10(30)22-6-3(23-24-21)1-5(9(28)29)31-8(6)7(27)4(26)2-25/h1,3-4,6-8,25-27H,2H2,(H,22,30)(H,28,29)/t3-,4+,6+,7+,8+/m0/s1 |
InChI Key |
QFKZKDOBWVGERZ-LRGKAINGSA-N |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[C@@H]([C@@H](CO)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(CO)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)
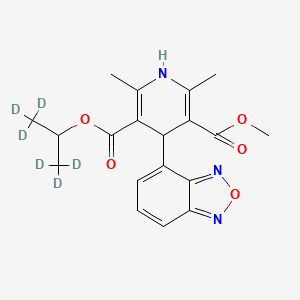
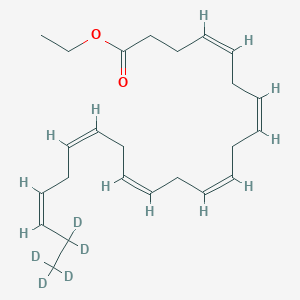
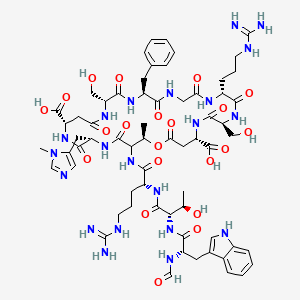
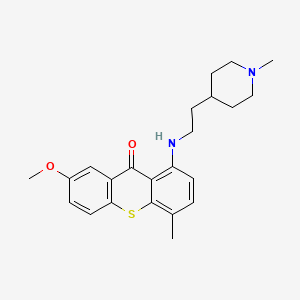
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
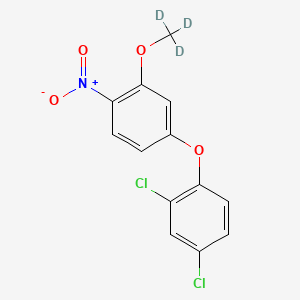
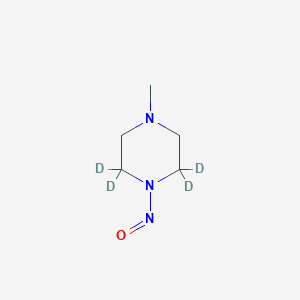
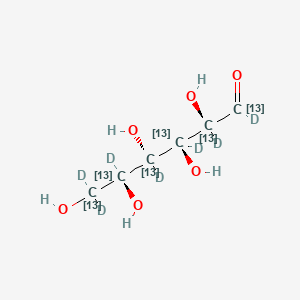
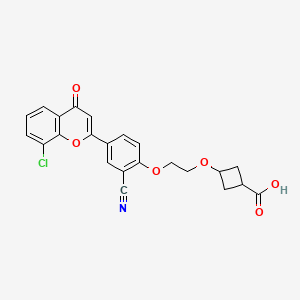

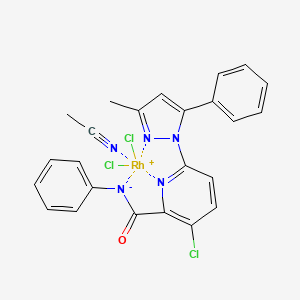
![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

